4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
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Overview
Description
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid is a chemical compound with the molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group and a dimethylhydroxylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid typically involves the reaction of 4-bromophenylboronic acid with N,O-dimethylhydroxylamine under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme inhibition and as a probe for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on biomolecules, leading to inhibition or modulation of their activity. This interaction is often pH-dependent and can be influenced by the presence of other functional groups on the molecule .
Comparison with Similar Compounds
4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the dimethylhydroxylaminocarbonyl group, making it less reactive in certain applications.
4-Carboxyphenylboronic acid: Contains a carboxyl group instead of the dimethylhydroxylaminocarbonyl group, leading to different reactivity and applications.
4-(N-Methylhydroxylaminocarbonyl)phenylboronic acid: Similar structure but with a single methyl group, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
[4-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-11(15-2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6,13-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISDDPDFGJLSQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N(C)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394910 |
Source
|
Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-26-6 |
Source
|
Record name | 4-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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